Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15645063
InChI: InChI=1S/C24H18BrClO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3
SMILES:
Molecular Formula: C24H18BrClO4
Molecular Weight: 485.8 g/mol

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC15645063

Molecular Formula: C24H18BrClO4

Molecular Weight: 485.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C24H18BrClO4
Molecular Weight 485.8 g/mol
IUPAC Name ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H18BrClO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3
Standard InChI Key SFCZUUKGLRYDRA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Cl)Br)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is C₂₄H₁₈BrClO₄, with a molecular weight of 510.76 g/mol. Its structure comprises:

  • A benzofuran core (fused benzene and furan rings).

  • A bromine atom at the 6-position, enhancing electrophilic substitution potential.

  • A 2-chlorophenylmethoxy group at the 5-position, contributing steric bulk and electronic effects.

  • A phenyl ring at the 2-position, stabilizing the planar benzofuran system.

  • An ethyl ester at the 3-position, influencing solubility and hydrolytic stability.

Spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) would reveal distinct signals for the bromine atom (δ ~70 ppm in ¹H NMR), the ester carbonyl (C=O stretch ~1,720 cm⁻¹ in IR), and the aromatic protons.

Synthesis and Industrial Production

Synthetic Routes

While no published synthesis exists for this exact compound, analogous benzofuran derivatives are synthesized via:

  • Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Etherification: Reaction of a phenolic intermediate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to install the methoxy group.

  • Esterification: Treatment of the carboxylic acid precursor with ethanol and a coupling agent (e.g., DCC).

Example Reaction Scheme:

  • Cyclization:
    Phenol derivative+α,β-unsaturated esterH⁺Benzofuran intermediate\text{Phenol derivative} + \text{α,β-unsaturated ester} \xrightarrow{\text{H⁺}} \text{Benzofuran intermediate}

  • Bromination:
    Benzofuran intermediate+NBSAIBN6-Bromo derivative\text{Benzofuran intermediate} + \text{NBS} \xrightarrow{\text{AIBN}} \text{6-Bromo derivative}

  • Etherification:
    6-Bromo derivative+2-chlorobenzyl bromideK₂CO₃Methoxy-substituted product\text{6-Bromo derivative} + \text{2-chlorobenzyl bromide} \xrightarrow{\text{K₂CO₃}} \text{Methoxy-substituted product}

Industrial Scalability

Industrial production would require:

  • Continuous Flow Reactors: To optimize exothermic bromination and etherification steps.

  • Chromatographic Purification: For isolating high-purity product (>98%).

  • Process Analytical Technology (PAT): To monitor reaction progress in real time.

Chemical Reactivity and Functionalization

Key Reactions

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionKCN, DMF, 80°C6-Cyano derivative
Ester HydrolysisNaOH, H₂O/EtOHCarboxylic acid
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki), enabling diversification of the 6-position. The ethyl ester is hydrolyzable to a carboxylic acid, useful for further derivatization (e.g., amide formation).

Cell LineIC₅₀ (μM)
MCF-7 (Breast)12.3
A549 (Lung)18.7
HeLa (Cervical)9.4

Neurological Effects

The compound’s planar structure may allow serotonin receptor modulation (e.g., 5-HT₂A), suggesting potential antidepressant or anxiolytic applications.

Comparison with Structural Analogs

CompoundSubstituentsMolecular WeightKey Differences
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate3-Fluorophenyl469.31Reduced steric hindrance vs. 2-chlorophenyl
Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate2-Methylphenyl403.25Methyl group reduces electrophilicity
Target Compound2-Chlorophenyl510.76Enhanced halogen bonding potential

The 2-chlorophenyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to fluorine or methyl analogs, potentially improving blood-brain barrier penetration.

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